

# The Pharmacological Profile of Imolamine: A Technical Guide

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## Compound of Interest

Compound Name: *Imolamine*

Cat. No.: *B1207557*

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## Abstract

**Imolamine** is a pharmacological agent with a primary classification as a coronary vasodilator, indicated for the treatment of angina pectoris. It also exhibits properties as a local anesthetic and has been noted for its antiplatelet aggregation activity. This technical guide provides a comprehensive overview of the currently available pharmacological data on **Imolamine**, including its chemical properties, preclinical and clinical findings, and toxicological data. While extensive research on its specific molecular mechanisms and pharmacokinetics is limited in publicly accessible literature, this document synthesizes the existing knowledge to support further investigation and drug development efforts.

## Introduction

**Imolamine**, also known by its brand names Angolon, Angoril, and Coremax, is a synthetic compound belonging to the phenyloxadiazole class.<sup>[1][2]</sup> Its primary clinical application is in the management of angina pectoris, a condition characterized by chest pain due to reduced blood flow to the heart muscle.<sup>[1][2]</sup> Additionally, the hydrochloride salt of **Imolamine** is utilized as a local anesthetic.<sup>[1]</sup> Early research has also identified its potential as an antiplatelet aggregation agent. Despite its clinical use, detailed mechanistic and pharmacokinetic data on **Imolamine** are not extensively documented. This guide aims to consolidate the available scientific information to provide a foundational understanding for research and development professionals.

## Chemical and Physical Properties

**Imolamine** is a small molecule with the following chemical and physical characteristics:

Property	Value	Source(s)
IUPAC Name	N,N-diethyl-2-(5-imino-3-phenyl-1,2,4-oxadiazol-4-yl)ethanamine	
Chemical Formula	C <sub>14</sub> H <sub>20</sub> N <sub>4</sub> O	
Molecular Weight	260.33 g/mol	
CAS Number	318-23-0	
ATC Code	C01DX09 (Other vasodilators used in cardiac diseases)	

## Pharmacodynamics

The pharmacodynamic properties of **Imolamine** are centered on its effects on the cardiovascular system and platelet function.

## Mechanism of Action

The precise molecular mechanism of action for **Imolamine**'s vasodilatory and antiplatelet effects is not well-elucidated in the available literature. However, based on its chemical class (oxadiazole derivative) and its therapeutic effects, several potential mechanisms can be hypothesized.

As a coronary vasodilator, **Imolamine** likely acts on the vascular smooth muscle to increase the diameter of coronary arteries, thereby enhancing blood flow to the myocardium. The vasodilation could be mediated through several signaling pathways common to vasodilating agents:

- **Nitric Oxide (NO) Pathway:** Some related heterocyclic compounds, such as sydnonimines, are known to be NO donors. NO activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to an increase in cyclic guanosine monophosphate (cGMP).

Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, resulting in a decrease in intracellular calcium concentration and smooth muscle relaxation.

- **Calcium Channel Blockade:** **Imolamine** may act as a calcium channel blocker, inhibiting the influx of extracellular calcium into vascular smooth muscle cells, a critical step for muscle contraction.
- **Potassium Channel Opening:** Activation of potassium channels in vascular smooth muscle cells leads to hyperpolarization of the cell membrane, which closes voltage-gated calcium channels and causes vasodilation.



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**Imolamine** has been identified as a potent antiplatelet aggregation agent. The inhibition of platelet aggregation is a key therapeutic strategy in preventing thrombosis. Potential mechanisms include:

- **Inhibition of Thromboxane A2 (TXA2) Synthesis:** **Imolamine** may inhibit the cyclooxygenase (COX) enzyme, reducing the synthesis of TXA2, a potent platelet agonist.
- **ADP Receptor Antagonism:** It could block the P2Y12 receptor, an ADP receptor on the platelet surface, which plays a crucial role in platelet activation and aggregation.
- **Increase in Cyclic Adenosine Monophosphate (cAMP):** An increase in intracellular cAMP levels in platelets inhibits platelet activation and aggregation.



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The local anesthetic effect of **Imolamine** hydrochloride is likely due to the blockade of voltage-gated sodium channels in the neuronal cell membrane. By inhibiting sodium influx, **Imolamine** prevents the generation and conduction of nerve impulses, leading to a loss of sensation in the localized area of application.

## Clinical Pharmacodynamics

A clinical study in patients with exertional angina pectoris provides some insight into the hemodynamic effects of **Imolamine**.

Parameter	Result
Pacing-induced Angina	Improved in 4 out of 7 patients
Heart Rate	No significant change
Mean Pulmonary Artery Pressure	No significant change
Left Ventricular Systolic Pressure	No significant change
Left Ventricular End-diastolic Pressure	No significant change
Data from a study with 100 mg parenteral administration of Imolamine in 10 patients.	

## Pharmacokinetics

Detailed pharmacokinetic data for **Imolamine**, including absorption, distribution, metabolism, and excretion, are not available in the public domain.

## Toxicology

Preclinical studies have provided some data on the acute toxicity of **Imolamine**.

Parameter	Value	Route of Administration
LD <sub>50</sub>	650 mg/kg	Oral
LD <sub>50</sub>	250 mg/kg	Intravenous
Data from preclinical studies.		

**Imolamine** is also reported to have moderate liver toxicity.

## Experimental Protocols

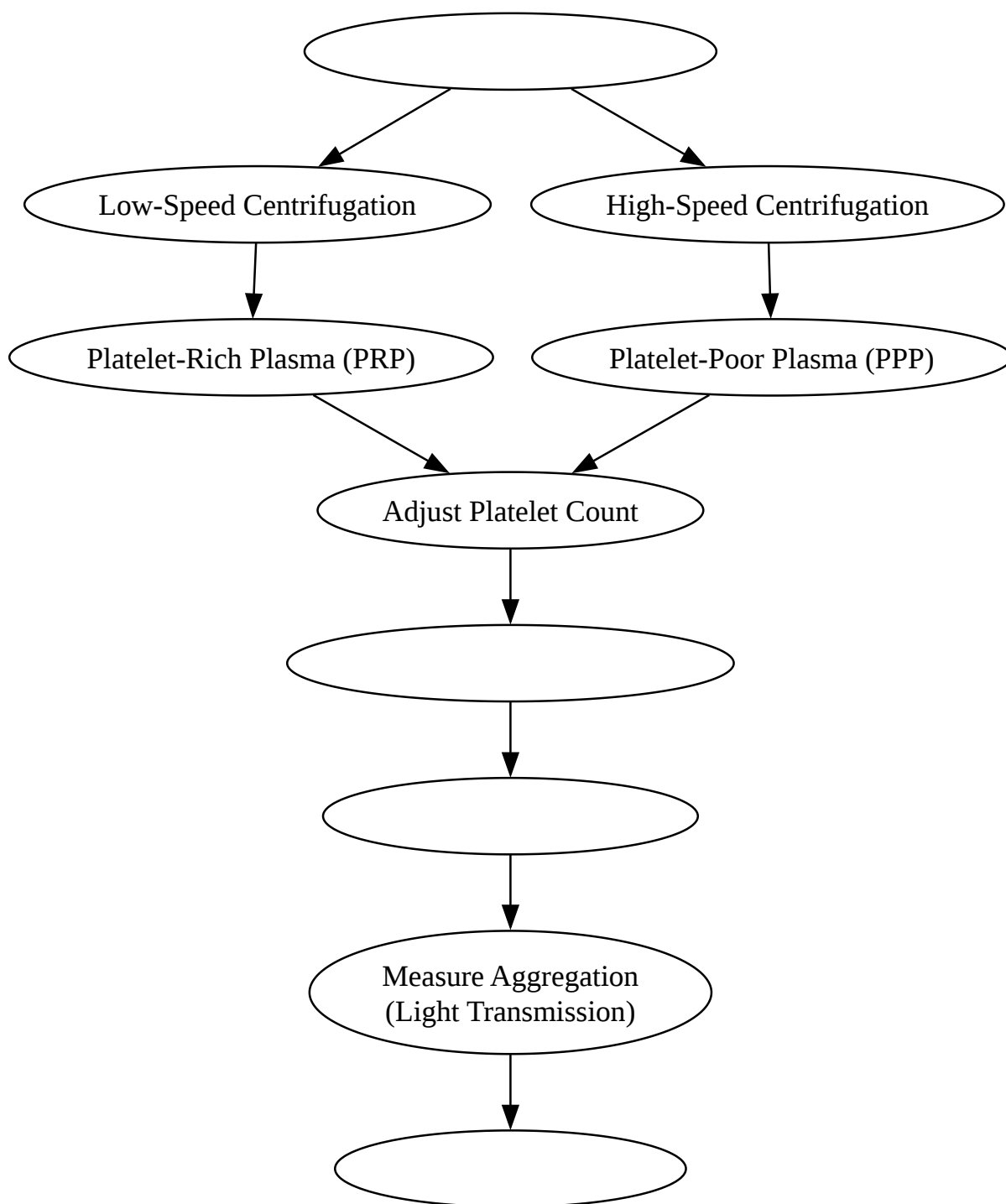
### In Vitro Platelet Aggregation Assay

Objective: To assess the inhibitory effect of **Imolamine** on platelet aggregation induced by various agonists.

Methodology (Light Transmission Aggregometry):

- **Blood Collection:** Whole blood is collected from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
- **Platelet-Rich Plasma (PRP) Preparation:** The whole blood is centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to separate the PRP.
- **Platelet-Poor Plasma (PPP) Preparation:** The remaining blood is centrifuged at a higher speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP, which is used as a reference (100% aggregation).
- **Platelet Count Adjustment:** The platelet count in the PRP is adjusted to a standardized concentration (e.g.,  $2.5\text{--}3.0 \times 10^8$  platelets/mL) using PPP.
- **Assay Procedure:**
  - Aliquots of PRP are placed in aggregometer cuvettes with a stir bar and warmed to 37°C.
  - A baseline is established.
  - **Imolamine** (at various concentrations) or vehicle control is added to the PRP and incubated for a specified time (e.g., 2-5 minutes).
  - A platelet agonist (e.g., ADP, collagen, arachidonic acid, or thrombin) is added to induce aggregation.
  - The change in light transmission through the PRP suspension is recorded over time as platelets aggregate.

- Data Analysis: The maximum percentage of platelet aggregation is calculated for each concentration of **Imolamine** and compared to the vehicle control to determine the inhibitory effect and calculate the IC<sub>50</sub> value.



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## Assessment of Coronary Vasodilation

Objective: To measure the effect of **Imolamine** on coronary artery diameter and blood flow.

Methodology (In Vivo Animal Model):

- **Animal Preparation:** An appropriate animal model (e.g., swine, canine) is anesthetized and instrumented for hemodynamic monitoring.
- **Catheterization:** A guide catheter is introduced into a peripheral artery and advanced to the coronary ostia under fluoroscopic guidance.
- **Baseline Measurements:** Baseline coronary angiography is performed to visualize the coronary arteries. Intracoronary Doppler or pressure wires can be used to measure baseline coronary blood flow velocity and pressure.
- **Drug Administration:** **Imolamine** is administered, typically via intracoronary or intravenous injection, at varying doses.
- **Post-Dose Measurements:** Coronary angiography is repeated to assess changes in coronary artery diameter. Coronary blood flow velocity and pressure are continuously monitored.
- **Data Analysis:** The percentage change in coronary artery diameter and the change in coronary blood flow reserve (CFR) are calculated to quantify the vasodilatory effect of **Imolamine**.

## Drug Interactions

- **Iloprost:** May increase the hypotensive activities of **Imolamine**.
- **Isosorbide mononitrate:** **Imolamine** may increase the vasodilatory activities of Isosorbide mononitrate.
- **Patent Blue:** The therapeutic efficacy of **Imolamine** can be decreased when used in combination with Patent Blue.

## Conclusion

**Imolamine** is a clinically utilized coronary vasodilator with additional local anesthetic and antiplatelet properties. While its therapeutic benefits in angina pectoris are established, a detailed understanding of its pharmacological profile is hampered by the limited availability of comprehensive mechanistic, pharmacokinetic, and pharmacodynamic data. The hypothesized mechanisms of action, including modulation of the nitric oxide-cGMP pathway for vasodilation and cAMP pathway for antiplatelet effects, require experimental validation. Further research is warranted to fully characterize the pharmacological properties of **Imolamine**, which could unveil its broader therapeutic potential and optimize its clinical use. This guide serves as a foundational resource for directing future preclinical and clinical investigations into this compound.

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## References

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